N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)nonanamide
- N-(2-methoxy-5-methylphenyl)-2-phenylpropanamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Properties
Molecular Formula |
C17H21NO3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-11-6-7-16(21-5)15(10-11)18-22(19,20)17-13(3)8-12(2)9-14(17)4/h6-10,18H,1-5H3 |
InChI Key |
VOOMJEASSKDLNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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